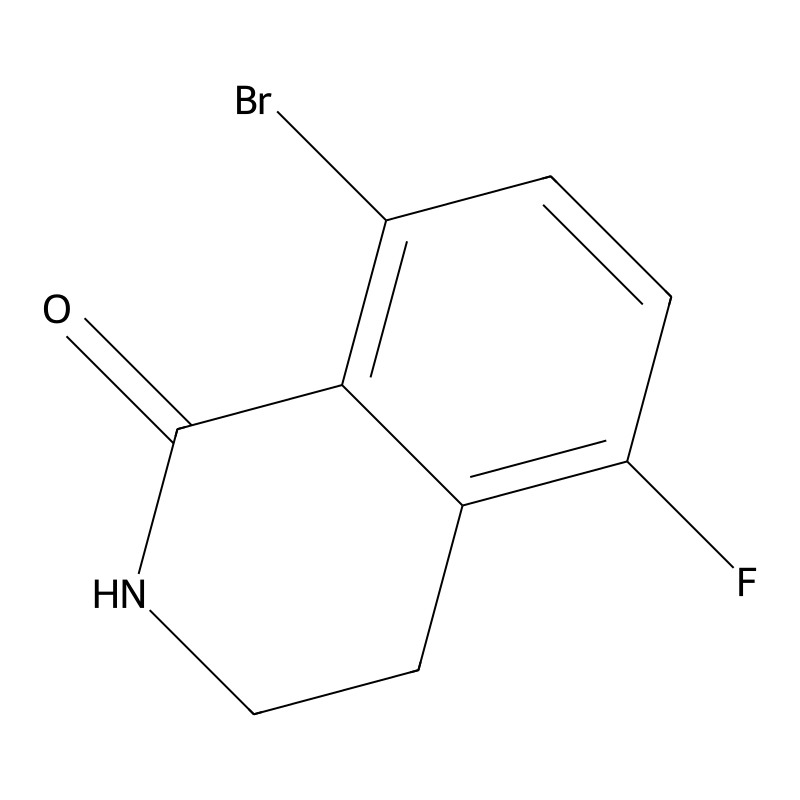

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Suppliers

Some commercial suppliers offer 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one, indicating its potential use in research applications []. These sources provide basic information about the chemical, including its molecular formula and CAS number [].

Research Potential

The presence of the isoquinolin-1-one core structure suggests 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one could be a potential candidate for research in areas related to isoquinoline alkaloids. Isoquinoline alkaloids are a large and diverse class of natural products with a wide range of biological activities.

8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bicyclic isoquinolinone core. Its molecular formula is with a molecular weight of approximately 244.06 g/mol. The compound features bromine and fluorine substituents at the 8 and 5 positions, respectively, which significantly influence its chemical properties and biological activities .

- Oxidation: This compound can be oxidized to form quinone derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.

Research indicates that 8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one exhibits various biological activities. It has been studied for potential applications in medicinal chemistry, particularly in targeting neurological disorders and exhibiting antimicrobial properties. The presence of halogen atoms may enhance its binding affinity to specific biological targets, modulating enzyme activity and influencing cellular signaling pathways.

The synthesis of 8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors such as 5-fluoro-2-nitrobenzaldehyde and an appropriate bromoaniline.

- Formation of Isoquinolinone Core: A key step involves the Pictet-Spengler reaction, where the aldehyde and aniline undergo cyclization in the presence of an acid catalyst.

- Bromination and Fluorination: The introduction of bromine and fluorine is achieved through electrophilic aromatic substitution reactions using suitable reagents .

These synthetic routes are optimized to achieve high yields and purity.

8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one has several applications across various fields:

- Medicinal Chemistry: It serves as a pharmacophore in drug design, particularly for neurological disorders.

- Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

- Biological Studies: Investigated for interactions with biological macromolecules, potentially serving as a biochemical probe.

- Industrial

Interaction studies involving 8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one focus on its binding affinity to various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound's pharmacological profile. The presence of halogens may affect its interactions with enzymes, receptors, or ion channels, modulating pathways related to neurotransmission and inflammation .

Several compounds share structural similarities with 8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Bromine at position 7 | Different substitution pattern influences activity |

| 6-Bromo-8-fluoroisoquinolinone | Bromine at position 6 | Different halogenation pattern may alter reactivity |

| 7-Bromo-5-chloroisoquinolinone | Chlorine instead of fluorine | Examines effects of chlorine versus fluorine |

| 5-Fluoroisoquinolinone | Lacks bromine substituent | Focused on fluorine effects without bromination |

Uniqueness

The uniqueness of 8-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one lies in its specific halogenation pattern, which influences its reactivity and biological activity compared to other similar compounds. The combination of bromine and fluorine at distinct positions enhances its potential as a valuable compound for research and development in medicinal chemistry.